molecular formula C14H12O6 B3972417 1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2,3-diyl diacetate

1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2,3-diyl diacetate

Cat. No. B3972417
M. Wt: 276.24 g/mol
InChI Key: KQRUGCHRXHKIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2,3-diyl diacetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is commonly known as Naphthalene Diimide (NDI) and is a type of organic molecule that is used in the synthesis of various materials, including conducting polymers, organic semiconductors, and dyes.

Mechanism of Action

1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2,3-diyl diacetate is a π-conjugated molecule that has a planar structure. It has a high electron affinity and can accept electrons from other molecules. This property makes it useful in various applications, including optoelectronics and energy storage. In drug delivery and cancer therapy, this compound has been studied for its ability to selectively target cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is relatively stable in biological environments. It has been studied for its potential applications in drug delivery, imaging, and cancer therapy. In drug delivery, this compound has been used as a component in the synthesis of nanoparticles that can selectively target cancer cells and deliver drugs to them. In imaging, this compound has been used as a contrast agent for magnetic resonance imaging (MRI).

Advantages and Limitations for Lab Experiments

1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2,3-diyl diacetate has several advantages for use in lab experiments. It is relatively stable and has low toxicity, which makes it safe to handle. It is also easy to synthesize and purify, which makes it readily available for use in experiments. However, this compound has some limitations, including its limited solubility in water and its tendency to aggregate in solution.

Future Directions

There are several future directions for research on 1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2,3-diyl diacetate. One potential direction is the development of new synthesis methods that can improve the yield and purity of the final product. Another potential direction is the exploration of new applications for this compound, including its potential use in sensors, catalysts, and electronic devices. Finally, research could focus on the development of new derivatives of this compound that have improved properties for specific applications.

Scientific Research Applications

1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2,3-diyl diacetate has been extensively studied for its potential applications in various fields, including optoelectronics, energy storage, and biomedical engineering. In optoelectronics, this compound is used as a building block for the synthesis of conducting polymers and organic semiconductors, which have potential applications in solar cells, light-emitting diodes, and transistors.
In energy storage, this compound is used as a component in the synthesis of redox-active materials, which have potential applications in rechargeable batteries and supercapacitors. In biomedical engineering, this compound has been studied for its potential applications in drug delivery, imaging, and cancer therapy.

properties

IUPAC Name

(3-acetyloxy-1,4-dioxo-2,3-dihydronaphthalen-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6/c1-7(15)19-13-11(17)9-5-3-4-6-10(9)12(18)14(13)20-8(2)16/h3-6,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRUGCHRXHKIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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